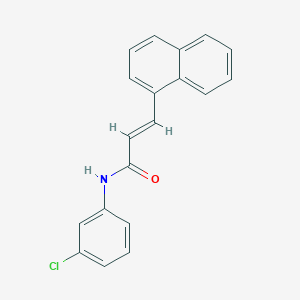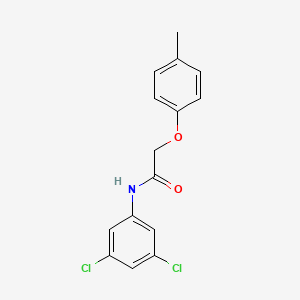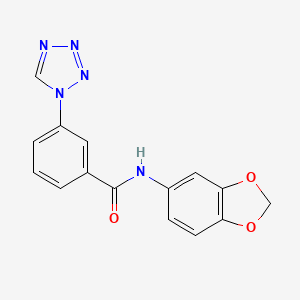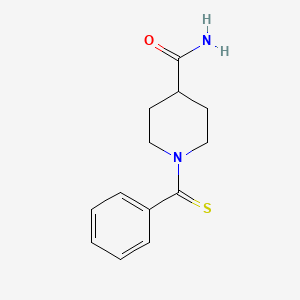![molecular formula C16H22N4O2S B5785431 N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. PAC-1 has been found to induce apoptosis, or programmed cell death, in cancer cells and has shown promising results in preclinical studies.
Mecanismo De Acción
PAC-1 induces apoptosis in cancer cells by targeting procaspase-3, an inactive precursor to caspase-3, which is a key enzyme in the apoptotic pathway. PAC-1 binds to procaspase-3 and induces a conformational change, which activates the enzyme and initiates the apoptotic pathway. This mechanism of action is unique compared to other apoptosis-inducing agents, making PAC-1 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safe cancer treatment. Additionally, PAC-1 has been found to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells without affecting normal cells, making it a potentially safe and effective cancer treatment. However, PAC-1 has limitations in terms of its bioavailability and stability, which can affect its efficacy in vivo. Additionally, further studies are needed to optimize the dosing and delivery of PAC-1 for clinical use.
Direcciones Futuras
There are several future directions for PAC-1 research. One direction is to optimize the dosing and delivery of PAC-1 for clinical use. Another direction is to further investigate the potential therapeutic applications of PAC-1 in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential interactions with other cancer treatments. Overall, PAC-1 shows great potential as a novel cancer treatment and warrants further investigation.
Métodos De Síntesis
The synthesis of PAC-1 involves a multi-step process. The first step is the synthesis of 4-propionyl-1-piperazinecarboxylic acid, which is then reacted with 2-chloro-N-(4-nitrophenyl)acetamide to form 2-(4-propionyl-1-piperazinyl)acetamide-4-nitrophenyl ester. This intermediate is then reduced with tin(II) chloride to form 2-(4-propionyl-1-piperazinyl)acetamide-4-aminophenyl ester, which is then reacted with carbon disulfide and sodium hydroxide to form PAC-1.
Aplicaciones Científicas De Investigación
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, PAC-1 has been found to induce apoptosis in a variety of cancer cells, including breast, lung, and colon cancer cells. PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, PAC-1 has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-15(22)20-10-8-19(9-11-20)14-7-5-4-6-13(14)18-16(23)17-12(2)21/h4-7H,3,8-11H2,1-2H3,(H2,17,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPMLWHSUYREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)


![1-{5-fluoro-4-[4-(2-furoyl)-1-piperazinyl]-2-methylphenyl}ethanone](/img/structure/B5785372.png)



![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)



![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)

![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)